5-Hydroxydecanoyl-CoA Exhibits Altered MCAD Kinetics Compared to Decanoyl-CoA
Although direct kinetic data for 3,4-dihydroxydecanoyl-CoA with MCAD are not available, the close structural analog 5-hydroxydecanoyl-CoA demonstrates that a single hydroxyl group significantly changes both Km and kcat. With purified human liver MCAD, 5-hydroxydecanoyl-CoA exhibited a Km of 12.8 ± 0.6 μM and a kcat of 14.1 s⁻¹, whereas decanoyl-CoA displayed a Km of ~3 μM and a kcat of 6.4 s⁻¹ [1]. This represents a 4.3-fold increase in Km (reduced apparent affinity) and a 2.2-fold increase in kcat (enhanced catalytic turnover) relative to the unsubstituted parent compound.
| Evidence Dimension | Michaelis-Menten kinetics |
|---|---|
| Target Compound Data | Km = 12.8 ± 0.6 μM, kcat = 14.1 s⁻¹ (5-hydroxydecanoyl-CoA) |
| Comparator Or Baseline | Km ≈ 3 μM, kcat = 6.4 s⁻¹ (decanoyl-CoA) |
| Quantified Difference | 4.3-fold higher Km, 2.2-fold higher kcat |
| Conditions | Purified human liver medium-chain acyl-CoA dehydrogenase (MCAD), pH not specified |
Why This Matters
This demonstrates that hydroxyl substitution fundamentally alters MCAD interaction, indicating that 3,4-dihydroxydecanoyl-CoA will exhibit its own distinct kinetic signature, making it unsuitable as a simple stand-in for decanoyl-CoA in enzymatic studies.
- [1] Hanley, P. J., et al. (2003). β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels. The Journal of Physiology, 547(Pt 2), 387–393. doi:10.1113/jphysiol.2002.037044. View Source
